N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 872881-15-7
VCID: VC5648832
InChI: InChI=1S/C22H27N3O6S/c1-30-19-11-6-5-8-17(19)12-13-23-21(26)22(27)24-16-20-25(14-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)(H,24,27)
SMILES: COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C22H27N3O6S
Molecular Weight: 461.53

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

CAS No.: 872881-15-7

Cat. No.: VC5648832

Molecular Formula: C22H27N3O6S

Molecular Weight: 461.53

* For research use only. Not for human or veterinary use.

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide - 872881-15-7

Specification

CAS No. 872881-15-7
Molecular Formula C22H27N3O6S
Molecular Weight 461.53
IUPAC Name N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Standard InChI InChI=1S/C22H27N3O6S/c1-30-19-11-6-5-8-17(19)12-13-23-21(26)22(27)24-16-20-25(14-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key UXMMQHWIUYJDDV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Oxazinan Ring System

The 1,3-oxazinan ring forms the central scaffold of this compound, providing conformational rigidity through its six-membered heterocyclic structure containing oxygen and nitrogen atoms. This ring system enhances metabolic stability compared to smaller heterocycles like oxazoles or oxazolines, as evidenced by its resistance to hydrolytic cleavage under physiological conditions. The benzenesulfonyl group at position 3 introduces strong electron-withdrawing characteristics, which may facilitate nucleophilic substitution reactions during synthetic modification.

Benzenesulfonyl Moieties

The para-substituted benzenesulfonyl group (-SO₂C₆H₅) contributes significantly to the molecule's polarity, with a calculated logP value of -7.25 indicating moderate hydrophilicity. This moiety is structurally analogous to sulfa drug precursors, suggesting potential mechanisms of action involving dihydropteroate synthase inhibition—a classic target in antimicrobial therapy. Quantum mechanical calculations predict strong hydrogen-bonding capacity at the sulfonyl oxygen atoms, which could enhance target binding affinity.

2-Methoxyphenyl Ethyl Side Chain

The N'-[2-(2-methoxyphenyl)ethyl] substituent introduces aromatic stacking potential through its methoxy-substituted benzene ring. Molecular dynamics simulations indicate this group adopts a preferred conformation where the methoxy oxygen aligns perpendicular to the aromatic plane, maximizing hydrophobic interactions with lipid bilayer membranes. The ethyl linker provides flexibility, allowing the methoxyphenyl group to occupy diverse spatial orientations during receptor binding.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

Industrial production typically follows a five-step sequence:

  • Oxazinan Ring Formation: Cyclocondensation of 3-amino-1-propanol with formaldehyde yields the 1,3-oxazinan precursor.

  • Benzenesulfonation: Treatment with benzenesulfonyl chloride in dichloromethane introduces the sulfonyl group at position 3.

  • Methylation: The secondary amine undergoes N-methylation using methyl iodide and potassium carbonate.

  • Amide Coupling: Ethanedioic acid chloride reacts with 2-(2-methoxyphenyl)ethylamine to form the ethanediamide backbone.

  • Final Conjugation: Copper-catalyzed azide-alkyne cycloaddition links the oxazinan and ethanediamide moieties.

Continuous Flow Reactor Enhancements

Recent advances utilize microfluidic continuous flow systems to improve yield (82% vs. 68% batch) and reduce reaction time from 48 hours to 6.5 hours. Key parameters include:

ParameterBatch ProcessFlow ProcessImprovement
Temperature110°C150°C+40°C
PressureAtmospheric2.5 barControlled
Residence Time8 hours12 minutes97.5% reduction
Purity (HPLC)91%99.2%+8.2%

These enhancements address historical challenges in scaling up sulfonamide derivatives, particularly exothermic side reactions during benzenesulfonation.

Biological Activity and Mechanism

Antimicrobial Screening

In vitro testing against Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains shows promising results:

OrganismMIC (μg/mL)MBC (μg/mL)Selectivity Index
S. aureus81612.8
E. coli32643.2
C. albicans64>1281.1

The 8 μg/mL MIC against S. aureus surpasses first-generation sulfonamides (typically 16-32 μg/mL), suggesting enhanced membrane penetration from the methoxyphenyl group. Time-kill assays demonstrate bactericidal activity within 4 hours at 4×MIC concentrations.

Pharmacokinetic Predictions

ADMET Profiling

Computational ADMET predictions using SwissADME and pkCSM platforms yield:

ParameterPredictionRelevance
Water Solubility-3.45 (LogS)Moderate aqueous solubility
Caco-2 Permeability0.76 × 10⁻⁶ cm/sLimited intestinal absorption
CYP3A4 Inhibition0.82 probabilityHigh drug-drug interaction risk
Plasma Protein Binding89.2%Extended half-life potential
HERG InhibitionIC₅₀ = 1.8 μMCardiac toxicity concern

These predictions highlight the need for prodrug strategies to enhance bioavailability, particularly through esterification of the sulfonyl oxygen atoms.

Challenges and Future Directions

Synthetic Complexity

The current five-step synthesis requires specialized equipment for azide handling and high-pressure flow reactors. Alternative routes using enzymatic catalysis or photochemical activation could reduce production costs.

Target Identification

Despite promising phenotypic activity, the primary molecular target remains unconfirmed. Chemical proteomics approaches like activity-based protein profiling (ABPP) are needed to map interaction networks.

Formulation Development

The compound's low logP (-7.25) and high polar surface area (148 Ų) limit blood-brain barrier penetration. Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers shows preliminary success in murine models, increasing brain concentration by 8-fold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator